
Amminetrichloroplatinum(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cisplatin impurity B (reference grade) is a chemical compound used primarily as a reference standard in laboratory tests. It is a known impurity of cisplatin, a platinum-based chemotherapy drug. Cisplatin impurity B is supplied as the potassium salt, with the chemical formula KPtCl3NH3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cisplatin impurity B can be synthesized through various chemical reactions involving platinum compounds. One common method involves the reaction of potassium tetrachloroplatinate with ammonia under controlled conditions to form potassium trichloroammineplatinate .
Industrial Production Methods
The industrial production of cisplatin impurity B involves similar synthetic routes but on a larger scale. The process requires stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle platinum-based chemicals .
Chemical Reactions Analysis
Types of Reactions
Cisplatin impurity B undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of ligands around the platinum center.
Oxidation and Reduction Reactions: Altering the oxidation state of the platinum atom.
Common Reagents and Conditions
Common reagents used in reactions involving cisplatin impurity B include ammonia, hydrochloric acid, and various platinum compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving cisplatin impurity B depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different platinum complexes, while oxidation reactions can produce higher oxidation state platinum compounds .
Scientific Research Applications
Cisplatin impurity B is used in various scientific research applications, including:
Chemistry: As a reference standard for the analysis and quantification of cisplatin and its impurities.
Biology: In studies investigating the biological effects of platinum-based compounds.
Medicine: For quality control and validation of cisplatin formulations.
Industry: In the production and quality assurance of platinum-based drugs.
Mechanism of Action
The mechanism of action of cisplatin impurity B is similar to that of cisplatin. It involves the formation of platinum-DNA adducts, which disrupt DNA function and lead to cell death. The compound targets DNA and interferes with its replication and transcription processes, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: The parent compound, widely used in chemotherapy.
Oxaliplatin: Another platinum-based chemotherapy drug with a different spectrum of activity.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Cisplatin impurity B is unique in its specific structure and role as an impurity of cisplatin. It serves as a critical reference standard for the analysis and quality control of cisplatin formulations, ensuring the safety and efficacy of the drug .
Properties
CAS No. |
17632-41-6 |
|---|---|
Molecular Formula |
Cl3H3NPt- |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
azane;platinum(2+);trichloride |
InChI |
InChI=1S/3ClH.H3N.Pt/h3*1H;1H3;/q;;;;+2/p-3 |
InChI Key |
WSYKQUWHSAOKDO-UHFFFAOYSA-K |
Canonical SMILES |
N.[Cl-].[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
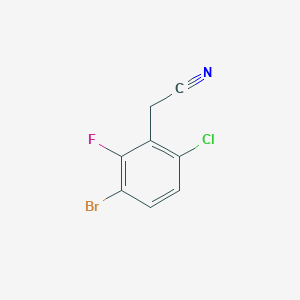
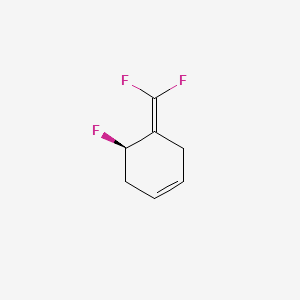
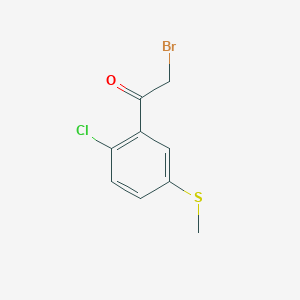
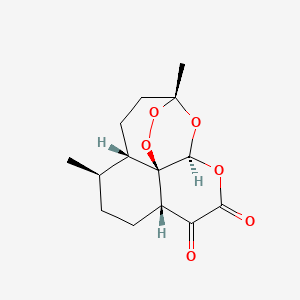
![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
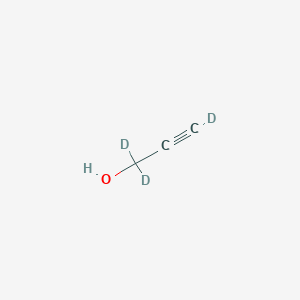
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
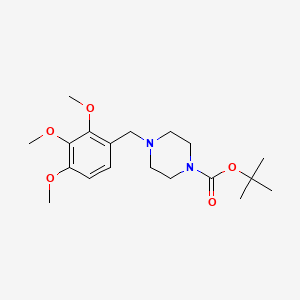
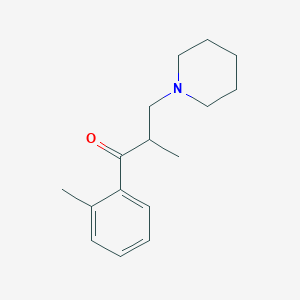
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)

![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)
